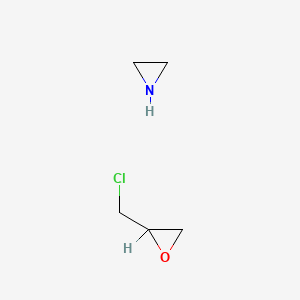

Aziridine;2-(chloromethyl)oxirane

Description

Properties

CAS No. |

68307-89-1 |

|---|---|

Molecular Formula |

C5H10ClNO |

Molecular Weight |

135.59 g/mol |

IUPAC Name |

aziridine;2-(chloromethyl)oxirane |

InChI |

InChI=1S/C3H5ClO.C2H5N/c4-1-3-2-5-3;1-2-3-1/h3H,1-2H2;3H,1-2H2 |

InChI Key |

RZEOGCQQWUAKHM-UHFFFAOYSA-N |

SMILES |

C1CN1.C1C(O1)CCl |

Canonical SMILES |

C1CN1.C1C(O1)CCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Reaction Mechanisms of Aziridine and 2-(Chloromethyl)oxirane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of two highly reactive electrophilic compounds, aziridine and 2-(chloromethyl)oxirane (commonly known as epichlorohydrin), with various nucleophiles. Understanding these mechanisms is crucial for the strategic design and synthesis of a wide array of functionalized molecules, particularly in the realm of pharmaceuticals and materials science. This document details the underlying principles governing these reactions, presents quantitative data for comparative analysis, outlines detailed experimental protocols, and provides visual representations of the key reaction pathways and workflows.

Reaction Mechanisms of Aziridine with Nucleophiles

Aziridines, three-membered heterocyclic amines, are valuable synthetic intermediates due to the high ring strain of their structure, which facilitates ring-opening reactions with a variety of nucleophiles. The regioselectivity and stereochemistry of these reactions are highly dependent on the substitution pattern of the aziridine ring and the reaction conditions.

The ring-opening of aziridines can proceed through two primary mechanistic pathways: an SN2-type mechanism and an SN1-type mechanism. The operative mechanism is largely influenced by the nature of the substituent on the aziridine nitrogen and the acidity of the reaction medium.

SN2-type Mechanism: In neutral or basic conditions, the ring-opening of aziridines typically follows an SN2 pathway. The nucleophile attacks one of the electrophilic carbon atoms of the aziridine ring, leading to a concerted bond-breaking of the C-N bond and inversion of stereochemistry at the site of attack. For asymmetrically substituted aziridines, the nucleophilic attack generally occurs at the less sterically hindered carbon atom.

SN1-type Mechanism: Under acidic conditions, the aziridine nitrogen is protonated, forming a highly strained aziridinium ion. This activation enhances the electrophilicity of the ring carbons. For aziridines with substituents that can stabilize a positive charge (e.g., tertiary or benzylic carbons), the reaction can proceed through an SN1-like mechanism. In this case, the C-N bond to the more substituted carbon breaks first to form a carbocation intermediate, which is then attacked by the nucleophile. This pathway often leads to a mixture of stereoisomers and the nucleophilic attack occurs at the more substituted carbon.

The presence of an electron-withdrawing group on the aziridine nitrogen (e.g., a tosyl or acyl group) activates the ring towards nucleophilic attack, making the reaction more facile even under neutral conditions.[1][2] In contrast, non-activated aziridines, bearing electron-donating groups on the nitrogen, are generally less reactive towards nucleophiles.[1][2]

Quantitative Data on Aziridine Ring-Opening Reactions

The following table summarizes the reaction of various N-tosylaziridines with lithium enediolates, demonstrating the yields of the resulting γ-amino acids.

| Aziridine Reactant | Carboxylic Acid Nucleophile | Product | Yield (%) | Reference |

| N-Tosyl-2-ethylaziridine | Phenylacetic acid | 2-(4-methylphenylsulfonamido)-4-phenylhexanoic acid | 70 | [2] |

| N-Tosyl-2-phenylaziridine | Phenylacetic acid | 2-(4-methylphenylsulfonamido)-3,4-diphenylbutanoic acid | 65 | [2] |

| N-Tosyl-2-ethylaziridine | Propanoic acid | 2-(4-methylphenylsulfonamido)hexanoic acid | 75 | [2] |

| N-Tosyl-2-phenylaziridine | Propanoic acid | 2-(4-methylphenylsulfonamido)-3-phenylbutanoic acid | 68 | [2] |

Experimental Protocols for Aziridine Ring-Opening

General procedure for the reaction of lithium enediolates with N-tosylaziridine: [2]

-

To a flame-dried flask under an inert atmosphere, add n-BuLi (1.6 M in hexane, 3.1 mL, 5 mmol).

-

Remove the hexane under vacuum and add THF (2 mL), followed by cyclohexylisopropylamine (0.83 mL, 5 mmol) at -78 °C.

-

Stir the mixture for 15 minutes at 0 °C.

-

Slowly add the carboxylic acid (2.25 mmol) in THF (2 mL) at −78 °C and maintain the mixture at 0 °C for 30 minutes.

-

Slowly add N-tosyl-2-ethylaziridine (506 mg, 2.25 mmol) in THF (2 mL) at −78 °C.

-

Allow the solution to warm to room temperature and stir for 1 hour.

-

Quench the reaction with H₂O (15 mL).

-

Extract the aqueous layer with an appropriate organic solvent, dry the combined organic layers over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualization of Aziridine Reaction Mechanisms

Caption: SN2 mechanism for aziridine ring-opening.

Caption: SN1 mechanism for aziridine ring-opening.

Reaction Mechanisms of 2-(Chloromethyl)oxirane with Nucleophiles

2-(Chloromethyl)oxirane, or epichlorohydrin, is a bifunctional electrophile containing both a reactive epoxide ring and a primary alkyl chloride. This dual reactivity allows for a diverse range of chemical transformations, but also necessitates careful control of reaction conditions to achieve selectivity.

The reaction with nucleophiles can occur at three potential sites: the two carbons of the oxirane ring and the carbon of the chloromethyl group.

Ring-Opening of the Epoxide: Similar to aziridines, the high ring strain of the epoxide in epichlorohydrin makes it susceptible to nucleophilic attack. The regioselectivity of this attack is dependent on the reaction conditions.

-

Basic or Neutral Conditions (SN2-type): The nucleophile attacks the less sterically hindered carbon of the epoxide ring (the terminal CH₂ group). This is the kinetically favored pathway.

-

Acidic Conditions (SN1-like): The epoxide oxygen is first protonated, activating the ring. Nucleophilic attack then preferentially occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.

Substitution at the Chloromethyl Group (SN2): Nucleophiles can also displace the chloride ion from the chloromethyl group via a standard SN2 reaction. This pathway is generally less favorable than epoxide ring-opening due to the high reactivity of the strained epoxide. However, under certain conditions or with specific nucleophiles, this reaction can become competitive.

A common subsequent reaction, particularly after initial ring-opening by a nucleophile, is an intramolecular SN2 reaction where the newly formed alkoxide attacks the chloromethyl group, leading to the formation of a new, larger ring.

Quantitative Data on 2-(Chloromethyl)oxirane Reactions

The following table presents the yields for the synthesis of various glycidyl ethers from the reaction of epichlorohydrin with alcohols and phenols.

| Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Benzyl alcohol | SnCl₄ | Toluene | 60 | 11 | Benzyl glycidyl ether | >90 | [3] |

| 1-Decanol | Solid base/PTC | None | Varies | Varies | Decyl glycidyl ether | >75 | [4] |

| 1-Tetradecanol | Solid base/PTC | None | Varies | Varies | Tetradecyl glycidyl ether | >75 | [4] |

| 2-Naphthol | Triethylamine | None | Reflux | 1 | 2-Naphthyl glycidyl ether | - | [1] |

| Pentachlorophenol | Triethylamine | None | Reflux | 0.25 | Pentachlorophenyl glycidyl ether | >85 | [1] |

Experimental Protocols for 2-(Chloromethyl)oxirane Reactions

Synthesis of Benzyl Glycidyl Ether: [3]

-

Add 300g of benzyl alcohol, 90g of toluene, and 3g of tin tetrachloride to a 2L reaction flask and stir.

-

Raise the temperature to 60°C and maintain it.

-

Add 171g of epichlorohydrin dropwise over 4 hours.

-

After the addition is complete, stir the reaction for 7 hours at the same temperature.

-

After the reaction is complete, perform vacuum distillation and steam distillation to recover unreacted epichlorohydrin and benzyl alcohol.

-

The chlorohydrin benzyl ether intermediate is obtained. Raise the reaction temperature to 90°C, add 1.5g of PEG-200, and then add 200g of 50.0wt% NaOH solution dropwise over 3 hours at the same temperature.

-

After the reaction, add 200g of 80°C deionized water, stir, and then add 5g of sodium dihydrogen phosphate to adjust the pH to 6-7.

-

After settling, remove the lower water layer. Add another 200g of 80°C deionized water, stir, settle, and remove the lower water layer.

-

Finally, carry out dehydration and solvent removal under vacuum at 120°C, followed by filtration to obtain benzyl glycidyl ether.

General Procedure for the Glycidylation of Phenols: [5]

-

Charge a round-bottomed flask with the phenol (1.0 eq.) and TEBAC (0.1 eq.).

-

Add epichlorohydrin (10.0 eq.) and stir the mixture for 1 hour after reaching 80°C.

-

Cool the solution to room temperature.

-

Add an aqueous solution of TEBAC (0.1 eq.) and NaOH (4.0 eq., 5.0 mol L⁻¹) and stir the mixture for 30 minutes at room temperature.

-

Add ethyl acetate and deionized water. Stir the mixture and extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, rinse with brine, and dry over anhydrous Na₂SO₄.

-

Remove the ethyl acetate and excess epichlorohydrin on a rotary evaporator.

-

Achieve further purification by silica gel flash chromatography.

Visualization of 2-(Chloromethyl)oxirane Reaction Pathways

Caption: Competing reaction pathways for epichlorohydrin.

Caption: Regioselectivity of epichlorohydrin ring-opening.

Conclusion

The reactions of aziridines and 2-(chloromethyl)oxirane with nucleophiles are fundamental transformations in organic synthesis, providing access to a rich diversity of molecular architectures. The choice of reaction pathway—SN1 versus SN2, ring-opening versus substitution—is a delicate interplay of substrate structure, nucleophile strength, and reaction conditions. A thorough understanding of these mechanistic nuances, supported by quantitative data and robust experimental protocols, is paramount for researchers in the fields of medicinal chemistry and materials science to effectively harness the synthetic potential of these versatile building blocks. The visualizations provided in this guide offer a clear conceptual framework for these complex reactions, aiding in the rational design of synthetic strategies.

References

Spectroscopic Analysis of Aziridine and 2-(Chloromethyl)oxirane: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic analysis of aziridine and 2-(chloromethyl)oxirane, two critical chemical intermediates in the pharmaceutical and polymer industries. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the spectral characteristics and analytical methodologies for these compounds.

Introduction

Aziridine, the parent compound of the aziridine ring system, and 2-(chloromethyl)oxirane, commonly known as epichlorohydrin, are highly reactive molecules due to their strained three-membered ring structures. This reactivity makes them valuable synthetic precursors but also necessitates careful monitoring and characterization. Spectroscopic techniques are indispensable for their identification, purity assessment, and quantitative analysis. This guide covers the key spectroscopic methods used for their analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections summarize the key spectroscopic data for aziridine and 2-(chloromethyl)oxirane. The quantitative data is presented in tabular format for ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of these compounds. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| Aziridine | D₂O | Predicted ~1.5 ppm (s) | CH₂ |

| 2-(Chloromethyl)oxirane | CDCl₃ | 3.58 (d, J = 8.0 Hz, 2H) | Cl-CH₂ [1] |

| 3.23 – 3.27 (m, 1H) | O-CH [1][2] | ||

| 2.90 (t, J = 4.0 Hz, 1H) | O-CH₂ [1] | ||

| 2.70 (q, J = 4.0 Hz, 1H) | O-CH₂ [1] |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| Aziridine | - | Data not readily available in search results | - |

| 2-(Chloromethyl)oxirane | - | Data available but not explicitly provided in search results | - |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key Infrared (IR) Absorption Frequencies

| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |

| Aziridine | Not specified | Characteristic absorptions of the aziridine ring | [3] |

| 2-(Chloromethyl)oxirane | 962 and 925 | C-C symmetric deformation of the epoxide functions | [4] |

| 946 | Coblentz Society Spectral Collection | [5] |

Mass Spectrometry (MS)

Mass spectrometry is a sensitive technique used for determining the molecular weight and elemental composition of a molecule, as well as for structural elucidation based on fragmentation patterns.

Table 4: Mass Spectrometry Data (Electron Ionization)

| Compound | Key m/z Values | Interpretation | Reference |

| Aziridine | 44.1 | Molecular Ion [M+H]⁺ (in HILIC-MS) | [6] |

| 2-(Chloromethyl)oxirane | 92 | Molecular Ion [M]⁺ | [7] |

| 62 | Fragment Ion | [7] | |

| 57 | Fragment Ion (often used for quantification) | [7] | |

| 49 | Fragment Ion | [7][8] |

Experimental Protocols

This section outlines generalized experimental methodologies for the spectroscopic analysis of aziridine and 2-(chloromethyl)oxirane. Researchers should adapt these protocols based on the specific instrumentation and analytical requirements.

NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the analyte in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is typically used.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard pulse sequences are generally sufficient. For ¹H NMR of 2-(chloromethyl)oxirane, a 400 MHz instrument has been used.[1][2]

-

Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction, and integration) using appropriate software. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For liquid samples like 2-(chloromethyl)oxirane, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a drop of the sample directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal should be acquired and subtracted from the sample spectrum.

-

Data Analysis: Identify characteristic absorption bands and compare them to literature values or spectral databases.

Gas Chromatography-Mass Spectrometry (GC-MS) for 2-(Chloromethyl)oxirane

GC-MS is a highly sensitive and selective method for the analysis of volatile compounds like 2-(chloromethyl)oxirane.

-

Sample Preparation: Prepare solutions of the sample in a suitable solvent (e.g., methanol, dichloromethane). For trace analysis in complex matrices, sample extraction or headspace analysis may be necessary.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

-

GC Conditions:

-

Column: A capillary column with a suitable stationary phase, such as a DB-624, is often used.[8]

-

Injector: Low-temperature direct injection can be employed to prevent thermal degradation of the analyte.[8]

-

Oven Program: A temperature gradient is used to separate the components of the sample.

-

Carrier Gas: Helium is a common carrier gas.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV is standard.[8]

-

Mass Analyzer: The mass spectrometer can be operated in full scan mode to obtain a complete mass spectrum or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[7][8] For 2-(chloromethyl)oxirane, ions at m/z 49, 57, and 62 are often monitored.[7][8]

-

Temperatures: Source and transfer line temperatures are typically set around 240 °C.[8]

-

-

Data Analysis: Identify the compound based on its retention time and mass spectrum. Quantitation is typically performed by creating a calibration curve from standards.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of these compounds.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Epichlorohydrin | C3H5ClO | CID 7835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

- 8. pubs.acs.org [pubs.acs.org]

"computational modeling of Aziridine;2-(chloromethyl)oxirane reactivity"

An In-depth Technical Guide to the Computational Modeling of Aziridine and 2-(Chloromethyl)oxirane Reactivity

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational modeling techniques used to investigate the reactivity of aziridine and 2-(chloromethyl)oxirane (epichlorohydrin). These three-membered heterocycles are crucial building blocks in organic synthesis, particularly in the development of pharmaceuticals, but their high reactivity and potential toxicity necessitate a deep understanding of their chemical behavior.[1][2] Computational modeling offers a powerful lens to elucidate reaction mechanisms, predict outcomes, and guide experimental design.

Theoretical Background: The Source of Reactivity

The high reactivity of aziridines and oxiranes stems primarily from their significant ring strain, which is approximately 27 kcal/mol for aziridine.[3][4] This strain is released during ring-opening reactions, providing a strong thermodynamic driving force.[3] The reactivity is further modulated by the nature of substituents on the ring.

-

Aziridines: The substituent on the nitrogen atom is critical. Electron-withdrawing groups (e.g., tosyl, acyl) "activate" the aziridine, making the ring carbons more electrophilic and susceptible to nucleophilic attack.[4][5] Non-activated aziridines, with electron-donating or alkyl groups on the nitrogen, are generally less reactive.[4][6]

-

2-(Chloromethyl)oxirane (Epichlorohydrin): As an epoxide, it is inherently reactive. The presence of the chloromethyl group can influence the regioselectivity of the ring-opening reaction.

Computational models are essential for quantifying these electronic and steric effects and predicting how they influence reaction pathways and energy barriers.

Computational Methodologies

A variety of computational methods are employed to model the reactivity of these heterocycles. The choice of method depends on the specific research question, desired accuracy, and available computational resources.

Quantum Mechanics (QM)

QM methods, particularly Density Functional Theory (DFT), are the workhorses for studying reaction mechanisms.[7][8] They provide detailed information about electronic structure, transition states, and reaction energetics.

-

Common Functionals: B3LYP is a widely used hybrid functional.

-

Basis Sets: Pople-style basis sets like 6-31G* or 6-311G(d,p) are common for geometry optimizations, while larger basis sets may be used for more accurate single-point energy calculations.[7]

-

Solvent Effects: Given that most reactions occur in solution, modeling the solvent is crucial. The Polarizable Continuum Model (PCM) is a frequent choice to approximate solvent effects.[7] For certain mechanisms, including explicit solvent molecules in the calculation is necessary to obtain an accurate description of the free energy profile.[6]

A typical QM workflow for studying a reaction mechanism is outlined below.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvent interactions, and the influence of a biological environment (e.g., an enzyme active site).[9][10] This is particularly relevant in drug development for understanding how aziridine- or oxirane-containing molecules interact with biological targets.[11][12]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that correlate chemical structure with biological activity or toxicity.[13] Given the potential toxicity of aziridines and epoxides, QSAR is a valuable tool for screening compounds and predicting their toxicological profiles without extensive animal testing.[14][15][16]

Computational Analysis of Aziridine Reactivity

The ring-opening of aziridines is the most important transformation and has been extensively studied computationally.[17] The reaction can be initiated by various nucleophiles and is often facilitated by catalysts.

Palladium-Catalyzed Ring-Opening

Palladium complexes are effective catalysts for the cross-coupling of aziridines with nucleophiles like organoboronic acids.[3] Computational studies have been instrumental in elucidating the catalytic cycle.[17]

Computational results show that for Pd-catalyzed systems, transmetalation is often the rate-determining step, while the initial aziridine ring-opening (oxidative addition) determines the regioselectivity and stereospecificity.[3]

Lewis Acid Mediated Ring-Opening

Lewis acids can activate aziridines by coordinating to the nitrogen atom, forming a more electrophilic aziridinium ion.[7] DFT studies have investigated this process, showing how the Lewis acid facilitates nucleophilic attack. In some cases, this can lead to the formation of a phenonium ion intermediate when a benzyl substituent is present.[18]

Comparative Reactivity Data

Computational studies allow for the direct comparison of activation barriers for different reaction pathways or substrates.

| Substrate Type | Activating Group | Nucleophile | Catalyst | Computed ΔG‡ (kJ/mol) | Reference |

| Aziridine | N-picolinoyl | B₂pin₂ | Copper | > Activation energy of TS1 | [5] |

| Aziridine | N-mesyl | B₂pin₂ | Copper | ~16.3 higher than picolinoyl | [5] |

| Aziridine | N-tosyl | B₂pin₂ | Copper | ~14.9 higher than picolinoyl | [5] |

| 2-(bromomethyl)aziridine | N-tosyl | MeO⁻ | None | Ring-opening feasible | [6] |

| 2-(bromomethyl)aziridine | N-benzyl | MeO⁻ | None | Ring-opening not feasible | [6] |

Table 1: Summary of selected computed activation energies for aziridine reactions. Note that values are highly dependent on the computational model used.

Computational Analysis of 2-(Chloromethyl)oxirane Reactivity

2-(chloromethyl)oxirane, or epichlorohydrin, is a key industrial chemical used in the production of epoxy resins.[8] Its reactivity is dominated by the ring-opening of the epoxide.

Nucleophilic Ring-Opening

Computational studies, often using DFT, have been employed to investigate the mechanism of epichlorohydrin's reaction with various nucleophiles, such as bisphenol A or tertiary amines.[19] These studies help to localize transition states and calculate the energy barriers for the reaction. For the reaction between bisphenol A and epichlorohydrin, calculations showed an energy reduction of 64.38 kJ/mol, indicating the product is thermodynamically stable.[19]

The general mechanism involves the nucleophilic attack on one of the epoxide carbons via an Sₙ2 mechanism.

Industrial Process Modeling

Kinetic modeling based on experimental data and computational simulations is used to optimize industrial processes like the production of epichlorohydrin from dichloropropanol (DCH).[20][21] Simulations can model the entire production process, including saponification and hydrolysis reactions, to improve yield and reduce byproducts. For instance, simulations comparing Ca(OH)₂ and NaOH as the base showed that reaction rates were faster with NaOH, and the yield of epichlorohydrin could be increased from 96.21% to 98.44% under optimized conditions.[21]

Experimental Protocols for Model Validation

Computational models are only as good as their ability to predict real-world outcomes. Therefore, they are always developed in conjunction with experimental validation.

Kinetic Studies

-

Methodology: To measure reaction rates and determine experimental activation energies, kinetic studies are performed. For fast reactions, stopped-flow or quenched-flow techniques are common.[22] The reaction progress is monitored over time using techniques like NMR spectroscopy, gas chromatography (GC), or UV-Vis spectroscopy.

-

Protocol Example (General):

-

Prepare thermostatted solutions of the reactants (e.g., aziridine derivative and nucleophile) in a suitable solvent (e.g., methanol, THF).

-

Initiate the reaction by rapidly mixing the solutions at a constant temperature.

-

At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

-

Analyze the composition of each aliquot using a calibrated analytical method (e.g., GC-MS or ¹H NMR with an internal standard) to determine the concentration of reactants and products.

-

Plot concentration versus time and fit the data to an appropriate rate law to determine the rate constant (k).

-

Repeat the experiment at several different temperatures to construct an Arrhenius or Eyring plot and determine the experimental activation parameters (Eₐ, ΔH‡, ΔS‡).

-

Product Characterization

-

Methodology: The identity, yield, and stereochemistry of reaction products must be unambiguously determined to validate computational predictions of selectivity.

-

Protocol Example (General):

-

Following the completion of a reaction, the solvent is removed under reduced pressure.

-

The crude product is purified using techniques such as column chromatography, distillation, or recrystallization.

-

The structure of the purified product is confirmed using a combination of spectroscopic methods:

-

NMR Spectroscopy (¹H, ¹³C, COSY): To determine the connectivity and stereochemical relationships of atoms.

-

Mass Spectrometry (HRMS): To confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

-

For chiral molecules, the enantiomeric excess or diastereomeric ratio is determined using chiral HPLC or chiral GC. The absolute stereochemistry may be determined by X-ray crystallography if suitable crystals can be obtained.[17]

-

References

- 1. Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies [mdpi.com]

- 6. Reactivity of Activated versus Nonactivated 2-(Bromomethyl)aziridines with respect to Sodium Methoxide: a Combined Computational and Experimental Study | Center for Molecular Modeling [molmod.ugent.be]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The future of molecular dynamics simulations in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. toxicology.org [toxicology.org]

- 14. Structure-based QSAR Models to Predict Repeat Dose Toxicity Points of Departure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 16. QSAR Modelling of Rat Acute Toxicity on the Basis of PASS Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine [mdpi.com]

- 18. Aziridine Opening via a Phenonium Ion Enables Synthesis of Complex Phenethylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. aidic.it [aidic.it]

- 21. The Simulation of Epichlorohydrin Production Process by using NaOH Instead of Ca(OH)<sub>2</sub> Based on the Reaction Kinetics | Chemical Engineering Transactions [cetjournal.it]

- 22. chem.libretexts.org [chem.libretexts.org]

"literature review of aziridine and oxirane reactions"

An In-Depth Technical Guide to the Reactions of Aziridines and Oxiranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziridines and oxiranes (epoxides) are three-membered heterocyclic compounds that serve as highly versatile and valuable building blocks in modern organic synthesis.[1][2] Their significance is particularly pronounced in medicinal chemistry and drug development, where they function as key intermediates for constructing complex, nitrogen- and oxygen-containing molecules.[3][4][5] The synthetic utility of these heterocycles is primarily driven by their high ring strain (estimated at around 111 kJ mol⁻¹ for aziridine, comparable to oxirane), which makes them susceptible to ring-opening reactions by a wide variety of nucleophiles.[6][7][8]

While structurally analogous, the chemistry of aziridines and oxiranes exhibits important differences. The lower electronegativity of nitrogen compared to oxygen generally renders aziridines less reactive than their oxirane counterparts.[7] Furthermore, the presence of a substituent on the nitrogen atom in aziridines profoundly influences their reactivity; electron-withdrawing groups "activate" the ring, enhancing its susceptibility to nucleophilic attack, whereas electron-donating groups on "non-activated" aziridines make the ring relatively inert.[2][6] This guide provides a comprehensive review of the core reactions of aziridines and oxiranes, with a focus on nucleophilic ring-opening mechanisms, controlling factors for selectivity, detailed experimental protocols, and applications in the synthesis of biologically relevant molecules.

Core Reaction: Nucleophilic Ring-Opening

The most synthetically important reaction for both aziridines and oxiranes is the nucleophilic ring-opening.[1][9] This process relieves the inherent ring strain and allows for the stereospecific formation of 1,2-difunctionalized compounds.[1] The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the center of attack.

Caption: General workflow for SN2 nucleophilic ring-opening.

Reactions of Oxiranes (Epoxides)

The regioselectivity of oxirane ring-opening is highly dependent on the reaction conditions, specifically whether the reaction is catalyzed by acid or base.[10]

Base-Catalyzed and Nucleophilic Ring-Opening

Under basic or neutral conditions, strong nucleophiles attack the epoxide ring directly. The reaction follows a pure SN2 pathway, with the nucleophile attacking the less sterically hindered carbon atom. This provides excellent regioselectivity for asymmetrically substituted epoxides.[10][11]

Caption: Regioselectivity under basic or nucleophilic conditions.

Table 1: Examples of Base-Catalyzed Epoxide Ring-Opening

| Epoxide Substrate | Nucleophile/Reagent | Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Styrene Oxide | NaN₃ in PEG-400 | Room Temp, 30 min | 2-azido-1-phenylethanol | 98 | [12] |

| Propylene Oxide | Grignard Reagent (RMgX) | Ether | 1-substituted-2-propanol | Good | [10] |

| (2R,3S)-3-(N-Boc-amino)-1-oxirane-4-phenylbutane | p-toluidine | Nitromethane, MW, 20 min | β-amino alcohol | 90 | [13] |

| 2-(2-phenylethyl)oxirane | Cp₂TiCl / H₂O | Dioxane | 4-phenyl-1-butanol | - |[14] |

Acid-Catalyzed Ring-Opening

In the presence of an acid, the epoxide oxygen is protonated, making the ring a much more potent electrophile.[10] This protonation weakens the C-O bonds and imparts significant carbocationic character to the carbon atoms. The subsequent nucleophilic attack occurs at the more substituted carbon, as this position can better stabilize the partial positive charge (SN1-like character). Weak nucleophiles like water or alcohols require acid catalysis to open the ring.[10]

Caption: Regioselectivity under acidic conditions.

Detailed Experimental Protocol: Microwave-Assisted Ring-Opening of an Epoxide

The following is a representative protocol for the catalyst-free, microwave-assisted ring-opening of an epoxide with a less reactive aromatic amine.[13][15]

Materials:

-

tert-butyl(1-(oxiran-2-yl)-2-phenylethyl)carbamate (1.0 mmol)

-

p-toluidine (1.0 mmol)

-

Nitromethane (3 mL)

Procedure:

-

A mixture of tert-butyl(1-(oxiran-2-yl)-2-phenylethyl)carbamate (1.0 mmol) and p-toluidine (1.0 mmol) is taken in a 10 mL microwave-transparent vial.

-

Nitromethane (3 mL) is added to the vial, and the mixture is sealed.

-

The reaction vial is placed inside a microwave reactor and irradiated at 100 W for 20 minutes.

-

After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by recrystallization using a mixture of ethyl acetate and hexane to afford the pure β-amino alcohol product.[13]

Reactions of Aziridines

The reactivity of aziridines is complicated by the substituent on the nitrogen atom. Non-activated N-alkyl aziridines are relatively inert and often require harsh conditions or activation to undergo ring-opening.[6][16] In contrast, aziridines bearing N-acyl or N-sulfonyl groups are "activated" and react readily with nucleophiles.[6][7]

Caption: Logical workflow of aziridine reactivity based on N-substituent.

Alkylative Aziridine Ring-Opening

A powerful strategy for the reaction of non-activated aziridines involves in-situ activation by alkylation. The aziridine nitrogen is alkylated with a potent electrophile (e.g., methyl triflate, MeOTf) that has a non-nucleophilic counter-anion. This forms a highly strained and reactive aziridinium ion, which is readily attacked by an external nucleophile.[16][17]

Table 2: Alkylative Ring-Opening of a Non-Activated Aziridine [16]

| Substrate | Alkylating Agent | Nucleophile | Solvent | Product Ratio (β-attack : α-attack) | Overall Yield (%) |

|---|---|---|---|---|---|

| (S)-2-(Benzyloxymethyl)-1-((R)-1-phenylethyl)aziridine | EtOTf | NaOAc | CH₃CN | 88 : 12 | 49 |

| (S)-2-(Benzyloxymethyl)-1-((R)-1-phenylethyl)aziridine | EtOTf | NaOAc | DMF | 86 : 14 | 35 |

| (S)-2-(Benzyloxymethyl)-1-((R)-1-phenylethyl)aziridine | MeOTf | NaN₃ | CH₃CN | 95 : 5 | 72 |

| (S)-2-(Benzyloxymethyl)-1-((R)-1-phenylethyl)aziridine | MeOTf | NaN₃ | DMF | 89 : 11 | 64 |

Transition Metal-Catalyzed Ring-Opening

Recent advances have established transition metal catalysis as a robust method for the regioselective ring-opening of aziridines.[18] Catalysts based on palladium, nickel, and other metals can facilitate cross-coupling reactions with a variety of carbon nucleophiles, such as arylboronic acids and alkylzinc reagents, providing access to valuable β-functionalized alkylamines.[18]

Detailed Experimental Protocol: Synthesis and Ring-Opening of an Aziridine

Part A: Synthesis of N-H Aziridine via Modified Wenker Synthesis [19]

Materials:

-

Chiral amino alcohol (e.g., (S)-alaninol)

-

Chlorosulfonic acid (ClSO₃H)

-

Acetonitrile (MeCN)

-

5 M Sodium Hydroxide (NaOH)

Procedure:

-

The amino alcohol is reacted with chlorosulfonic acid in acetonitrile to form the corresponding sulfonic ester intermediate under mild conditions.

-

The resulting ester is treated with a strong base (5 M NaOH) at elevated temperature (reflux).

-

The base induces intramolecular cyclization with the elimination of the sulfate group, yielding the corresponding chiral NH-aziridine.[19]

Part B: Ethylative Ring-Opening of a Non-Activated Aziridine [16]

Materials:

-

(S)-2-(Benzyloxymethyl)-1-((R)-1-phenylethyl)aziridine (1A) (0.2 mmol)

-

Ethyl trifluoromethanesulfonate (EtOTf) (0.3 mmol)

-

Sodium Acetate (NaOAc) (1.0 mmol)

-

Acetonitrile (CH₃CN) (2 mL)

Procedure:

-

To a solution of aziridine 1A (0.2 mmol, 1.0 equiv) in anhydrous acetonitrile (2 mL) is added ethyl trifluoromethanesulfonate (0.3 mmol, 1.5 equiv) at room temperature.

-

The reaction mixture is stirred for 1 hour.

-

Sodium acetate (1.0 mmol, 5.0 equiv) is then added to the mixture.

-

The reaction is stirred for an additional 24 hours at room temperature.

-

Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (EtOAc:hexanes = 1:3) to afford the two regioisomeric products.[16]

Conclusion

Aziridines and oxiranes are indispensable three-membered heterocycles in organic chemistry. Their high reactivity, driven by ring strain, allows for a plethora of synthetic transformations, chief among them being nucleophilic ring-opening reactions. The regiochemical outcome of these reactions can be precisely controlled by modulating the reaction conditions (acidic vs. basic for oxiranes) and the nature of the substituents on the ring (especially the N-substituent for aziridines). The development of modern synthetic methods, including transition metal-catalyzed and alkylative ring-opening strategies, has further expanded the synthetic utility of these building blocks. For professionals in drug discovery and development, a deep understanding of aziridine and oxirane chemistry is crucial for the efficient synthesis of novel and potent therapeutic agents.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Preface to “Aziridine Chemistry” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Aziridines and Oxaziridines from Imines - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 4. researchgate.net [researchgate.net]

- 5. New Catalyst for Asymmetric Synthesis of Aziridine Aids Development of Novel Drugs | Technology Networks [technologynetworks.com]

- 6. mdpi.com [mdpi.com]

- 7. Aziridines: epoxides’ ugly cousins? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Aziridines - Wikipedia [en.wikipedia.org]

- 10. Acid and Base Catalyzed Epoxide Ring Opening [maxbrainchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemistry of Aziridination and the Synthesis of 2-(Chloromethyl)oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemical nuances of aziridine synthesis and a detailed overview of the synthetic routes to 2-(chloromethyl)oxirane (epichlorohydrin). Aziridines are crucial nitrogen-containing heterocycles that serve as versatile building blocks in the synthesis of pharmaceuticals and other complex molecules due to their high reactivity and potential for stereocontrol.[1][2] Similarly, 2-(chloromethyl)oxirane is a key industrial intermediate, primarily used in the production of epoxy resins and glycerol. This guide presents quantitative data in structured tables, details key experimental protocols, and utilizes visualizations to elucidate complex reaction pathways.

Stereoselective Synthesis of Aziridines

The construction of the strained three-membered aziridine ring with high stereocontrol is a significant challenge in organic synthesis.[1][2] The inherent ring strain makes aziridines highly reactive towards ring-opening reactions, providing access to a variety of nitrogen-containing compounds.[2] Consequently, numerous methodologies have been developed to achieve enantioselective and diastereoselective aziridination. Key strategies include the transfer of a nitrene equivalent to an alkene, the aza-Darzens reaction, and nucleophilic addition to 2H-azirines.[2][3][4]

Metal-Catalyzed Aziridination of Alkenes

The direct transfer of a nitrene group to an olefin is one of the most atom-economical and widely studied methods for aziridine synthesis.[5][6] This transformation is often catalyzed by transition metal complexes, which can provide excellent stereocontrol. A variety of metals, including rhodium, copper, cobalt, and manganese, have been successfully employed.[7][8][9][10]

The choice of catalyst and nitrene precursor is crucial for achieving high enantioselectivity. For instance, rhodium(II) catalysts have been shown to be highly effective for the enantioselective intermolecular aziridination of substituted alkenes with sulfamates.[8] Similarly, cobalt(II)-based metalloradical catalysts can facilitate the highly enantioselective aziridination of alkenes with fluoroaryl azides.[7]

Table 1: Enantioselective Metal-Catalyzed Aziridination of Alkenes

| Alkene | Catalyst | Nitrene Source | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Styrene | Rh₂(S-tfpttl)₄ | p-tBu-phenylsulfamate | PhI(OPiv)₂ | Toluene | -15 | High | up to 99 | [8] |

| Various Aromatic Olefins | [Co(P3)] | Fluoroaryl azides | - | - | RT | High | Excellent | [7] |

| Unactivated Terminal Alkenes | Planar Chiral Rh(III) Indenyl Catalyst | - | - | - | - | Good | Excellent | [5] |

| Styrene Derivatives | (py)₂CuCl₂ | PhINTs | - | CDCl₃ | RT | >90 | - | [11][12] |

-

To a solution of the alkene (1.0 equiv) in toluene at -15 °C is added the rhodium(II) catalyst Rh₂(S-tfpttl)₄ (catalyst loading as specified in the original literature).

-

p-tBu-phenylsulfamate (as the nitrene source) and PhI(OPiv)₂ (as the oxidant) are added, along with pentafluorobenzoic acid as an additive.

-

The reaction mixture is stirred at -15 °C until completion, as monitored by thin-layer chromatography (TLC) or other suitable analytical methods.

-

Upon completion, the reaction is quenched and worked up to isolate the desired aziridine product.

-

Purification is typically achieved by flash column chromatography.

Diagram 1: General Mechanism for Metal-Catalyzed Nitrene Transfer

Caption: A simplified workflow of metal-catalyzed nitrene transfer to an alkene.

Asymmetric Synthesis via Chiral Auxiliaries

Another powerful strategy for controlling stereochemistry involves the use of chiral auxiliaries. One notable example is the use of N-tert-butanesulfinyl imines. The reduction of N-tert-butanesulfinyl α-chloro imines can lead to the formation of enantiopure aziridines with high diastereoselectivity.[3] The choice of reducing agent can influence the stereochemical outcome, allowing for the selective synthesis of different epimers.[3]

Table 2: Diastereoselective Synthesis of N-(tert-butylsulfinyl)aziridines

| Substrate (N-tert-butanesulfinyl α-halo imine) | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| (Rₛ)-N-tert-butanesulfinyl α-halo ketimines | LiBHEt₃ | THF | -78 | 76-85 | 78:22 to 92:8 | [3] |

| (Rₛ)-N-tert-butanesulfinyl α-halo imines | NaBH₄ | - | - | High | Excellent | [3] |

-

A solution of the (Rₛ)-N-tert-butanesulfinyl α-halo ketimine in dry THF is cooled to -78 °C.

-

LiBHEt₃ (superhydride) is added, and the reaction is stirred for 1 hour at -78 °C.

-

The reaction is then treated with 3 equivalents of KOH in a boiling THF/H₂O (1:1) mixture for 16 hours.

-

After cooling, the product is extracted and purified.

-

Recrystallization from Et₂O can be performed to obtain the enantiopure N-(tert-butylsulfinyl)aziridine.

Diagram 2: Stereocontrol using a Chiral Auxiliary

Caption: Logical flow for the synthesis of chiral aziridines using a chiral auxiliary.

Synthesis of 2-(Chloromethyl)oxirane (Epichlorohydrin)

2-(Chloromethyl)oxirane, commonly known as epichlorohydrin, is a versatile bifunctional compound used in the production of epoxy resins, synthetic glycerol, and various other chemicals.[13][14] The traditional industrial synthesis involves the chlorination of propylene, but more environmentally friendly routes have been developed.

Industrial Synthesis from Allyl Chloride

The conventional method for producing epichlorohydrin starts with allyl chloride.[15] This process typically involves the epoxidation of allyl chloride. While historically this involved a chlorohydrin intermediate, modern processes often utilize peroxides.

A greener approach involves the epoxidation of allyl chloride with hydrogen peroxide, which is considered an environmentally friendly oxidant.[16] This reaction is often catalyzed by titanium silicate (TS-1).[16][17]

Table 3: Synthesis of Epichlorohydrin from Allyl Chloride

| Oxidant | Catalyst | Solvent | Temp (°C) | Allyl Chloride Conversion (%) | Epichlorohydrin Selectivity (%) | Reference |

| H₂O₂ | Heteropolyphosphatotungstate/silanized silica gel | Solvent-free | - | - | 94 | [16] |

| H₂O₂ | Piperidine-modified Ti-MWW | t-butanol | 60 | >97 | >99.8 | [13] |

| H₂O₂ | TS-1 | Methanol | 40-50 | - | - | [15][17] |

-

In a typical batch reaction, the desired amount of catalyst (e.g., 0.05–0.1 g of piperidine-modified Ti-MWW) is placed in an autoclave with a Teflon inner lining.

-

10 mmol of H₂O₂ (30 wt%), 10 mmol of allyl chloride, and 5 mL of solvent (e.g., t-butanol) are successively added to the reactor.

-

The mixture is stirred vigorously in a water bath at 60 °C for 1–2 hours.

-

The reaction is stopped by cooling in cold water.

-

An internal standard (e.g., toluene) is added before the catalyst is separated from the liquid mixture for analysis.

Diagram 3: Epichlorohydrin Synthesis from Allyl Chloride

Caption: A high-level overview of the synthesis of epichlorohydrin from allyl chloride.

Synthesis from Glycerol

With the increasing production of biodiesel, glycerol has become an abundant and relatively inexpensive feedstock.[18][19] This has led to the development of processes to convert glycerol to epichlorohydrin, representing a more sustainable route from a renewable resource.[18][20] The process generally involves two main steps: the hydrochlorination of glycerol to form dichlorohydrins, followed by dehydrochlorination with a base to yield epichlorohydrin.[18][19]

Table 4: Two-Step Synthesis of Epichlorohydrin from Glycerol

| Step | Reactants | Catalyst/Reagent | Key Intermediate | Reference |

| 1. Hydrochlorination | Glycerol, HCl | Acetic acid (catalyst) | 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol | [18][19] |

| 2. Dehydrochlorination | Dichloropropanols | Base (e.g., NaOH) | Epichlorohydrin | [18][19] |

Note: This is a generalized protocol based on the description of the process.

-

Glycerol is mixed with a catalytic amount of a carboxylic acid, such as acetic acid.

-

The mixture is heated, and hydrogen chloride gas is bubbled through the reaction mixture.

-

The reaction is monitored for the formation of dichloropropanol isomers. Water is a byproduct of this reaction.

-

The resulting mixture of dichloropropanols is then subjected to dehydrochlorination.

References

- 1. jchemlett.com [jchemlett.com]

- 2. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric synthesis - Ruđer Bošković Institute [irb.hr]

- 5. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aziridine synthesis by aziridination [organic-chemistry.org]

- 7. Effective Synthesis of Chiral N-Fluoroaryl Aziridines via Enantioselective Aziridination of Alkenes with Fluoroaryl Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective Rhodium-Catalyzed Aziridination of Alkenes - ChemistryViews [chemistryviews.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 11. ac.uni-wuppertal.de [ac.uni-wuppertal.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Selective synthesis of epichlorohydrin via liquid-phase allyl chloride epoxidation over a modified Ti-MWW zeolite in a continuous slurry bed reactor - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D0NJ04491A [pubs.rsc.org]

- 14. Synthesis and Uses of Epichlorohydrin_Chemicalbook [chemicalbook.com]

- 15. WO2008087657A2 - A process for preparing epichlorohydrin - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 19. aidic.it [aidic.it]

- 20. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

Unlocking the Aziridine Ring: A Quantum Chemical Perspective for Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Computational Elucidation of Aziridine Ring Opening Mechanisms.

The strained three-membered aziridine ring is a cornerstone in modern synthetic chemistry and a recurring motif in biologically active molecules. Its ring-opening reactions provide a powerful avenue for introducing complex nitrogen-containing functionalities, making it a critical building block in the synthesis of pharmaceuticals. Understanding the intricate mechanisms and energetics of aziridine ring opening is paramount for controlling reaction outcomes, optimizing yields, and designing novel therapeutics. This technical guide delves into the application of quantum chemical calculations to unravel the complexities of aziridine ring-opening reactions, offering a theoretical framework to complement and guide experimental endeavors.

The Fundamentals of Aziridine Ring Opening: A Mechanistic Overview

Aziridine ring-opening reactions can be initiated through various means, including thermal, photochemical, and catalytic methods. Quantum chemical calculations have been instrumental in elucidating the nuanced pathways of these transformations.

1.1. Thermal and Photochemical Ring Opening

Under thermal or photochemical conditions, the aziridine ring can undergo a conrotatory ring-opening to form an azomethine ylide.[1] This intermediate is a valuable synthon in [3+2] cycloaddition reactions for the construction of five-membered heterocyclic rings. High-level ab initio methods have been employed to investigate the energetics of this process.[1]

1.2. Nucleophilic Ring Opening

The inherent ring strain of aziridines (approximately 27 kcal/mol) makes them susceptible to nucleophilic attack.[2] These reactions are crucial for synthesizing β-functionalized amines.[3] The regioselectivity of the nucleophilic attack is a key aspect that can be predicted and rationalized through computational studies. Factors influencing the site of attack include the nature of the N-substituent on the aziridine, the attacking nucleophile, and the presence of catalysts.[4] Electron-withdrawing groups on the nitrogen atom generally activate the aziridine towards nucleophilic ring opening.[5]

1.3. Transition Metal-Catalyzed Ring Opening

Transition metals, particularly palladium and copper, have emerged as powerful catalysts for a diverse range of aziridine ring-opening reactions.[2][3][6] These catalyzed processes often exhibit high regioselectivity and stereospecificity.[2] Computational studies, primarily using Density Functional Theory (DFT), have been pivotal in mapping out the catalytic cycles, identifying key intermediates and transition states, and explaining the origins of the observed selectivity.[2][3] For instance, in palladium-catalyzed reactions, the mechanism can involve an initial oxidative addition of the aziridine C-N bond to the metal center in an SN2 fashion.[3]

Computational Methodologies in Detail

The accuracy of quantum chemical predictions for aziridine ring opening is highly dependent on the chosen computational methodology. A combination of methods is often employed to strike a balance between computational cost and accuracy.

2.1. Levels of Theory

-

Density Functional Theory (DFT): DFT is the workhorse for studying the mechanisms of transition metal-catalyzed reactions due to its favorable computational scaling. Common functionals include B3LYP, M06, and ωB97X-D.

-

Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset perturbation theory provides a good starting point for including electron correlation effects in ab initio calculations.[1]

-

Coupled Cluster Theory (CCSD(T)): The "gold standard" of quantum chemistry, CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), offers highly accurate energies, especially for reaction barriers and thermochemistry.[1] It is often used to benchmark results from more approximate methods.

-

Brueckner Doubles Theory (BD(T)): This method, similar in accuracy to CCSD(T), has also been applied to study aziridine chemistry.[1]

2.2. Basis Sets

The choice of basis set is crucial for obtaining reliable results. Pople-style basis sets like 6-31G* are often used for initial geometry optimizations, while larger, more flexible basis sets such as the correlation-consistent family (e.g., cc-pVDZ, cc-pVTZ, up to cc-pV5Z) are necessary for accurate single-point energy calculations.[1] For systems containing heavy atoms like transition metals, effective core potentials (ECPs) such as the LANL2DZ basis set are commonly used.

2.3. Solvation Models

To accurately model reactions in solution, the effect of the solvent must be included. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are frequently used to compute solvent effects on the energetics of the reaction.[7]

Quantitative Insights from Quantum Chemical Calculations

Quantum chemical calculations provide a wealth of quantitative data that can be directly compared with experimental observations. This data is invaluable for understanding reaction feasibility, predicting product distributions, and designing more efficient catalysts.

Table 1: Calculated Activation Energies for Nucleophilic Ring Opening of Three-Membered Heterocycles

| Heterocycle (Y in C₆H₁₀Y) | Activating Group | ΔE≠ (kcal/mol) | ΔEP (kcal/mol) |

| NH | - | 32.1 | 29.6 |

| PH | - | 21.2 | 17.2 |

| O | - | 16.6 | 8.8 |

| S | - | 9.6 | 1.4 |

| NMe | - | 31.8 | 28.0 |

| NP=O(OMe)₂ | - | 11.0 | -8.2 |

| NAc | - | 10.1 | -9.7 |

| NMs | - | 7.0 | -13.7 |

| NTFA | - | 0.5 | -24.8 |

| NTf | - | -2.7 | -29.3 |

Data sourced from a systematic investigation of the intrinsic reactivity of three-membered heterocycles.[8] The nucleophile used in the calculations was an acetate anion.

The data in Table 1 clearly demonstrates the profound impact of both the heteroatom and the N-substituent on the activation energy of the ring-opening reaction.[8] Aziridines (Y=NH) exhibit a significantly higher activation barrier compared to epoxides (Y=O) and thiiranes (Y=S).[8] However, the addition of electron-withdrawing groups to the nitrogen atom dramatically lowers this barrier, making the ring opening much more facile.[8]

Experimental Protocols for Validation

The predictions from quantum chemical calculations must be validated through rigorous experimental work. A synergistic approach combining theory and experiment is the most powerful strategy for advancing the field.

4.1. General Procedure for Copper-Catalyzed Borylative Ring Opening of Aziridines

A detailed experimental protocol for the copper-catalyzed ring opening of alkyl aziridines with bis(pinacolato)diboron (B₂pin₂) has been reported.[6][9] In a typical procedure, a mixture of the N-(2-picolinoyl)-protected aziridine, B₂pin₂, a copper(I) catalyst (e.g., CuCl), and a ligand in a suitable solvent is stirred under an inert atmosphere at a specific temperature for a given time.[5] The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). After completion, the reaction mixture is worked up, and the desired β-aminoboronate product is isolated and purified using column chromatography.[5] Characterization of the product is then performed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and high-resolution mass spectrometry (HRMS).[5][10]

4.2. Synthesis and Characterization of Aziridine Substrates

The synthesis of the starting aziridine substrates is a critical first step. For example, N-substituted aziridines can be prepared from the corresponding β-amino alcohols.[11] The optical purity of chiral aziridines can be determined by chiral high-performance liquid chromatography (HPLC) or by NMR analysis of diastereomeric derivatives. The structure and stereochemistry of the synthesized aziridines and their ring-opened products are often confirmed by X-ray crystallography.[11]

Visualizing Reaction Pathways and Workflows

Diagrams are essential tools for visualizing the complex relationships in reaction mechanisms and computational workflows. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts in the quantum chemical study of aziridine ring opening.

Figure 1: A generalized workflow for the computational investigation of a chemical reaction.

Figure 2: Conrotatory ring opening of an aziridine to an azomethine ylide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Regioselectivity in the ring opening of non-activated aziridines | Center for Molecular Modeling [molmod.ugent.be]

- 5. mdpi.com [mdpi.com]

- 6. Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies [ouci.dntb.gov.ua]

- 10. Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1’-Amino-Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic and theoretical investigation on the one-pot halogenation of β-amino alcohols and nucleophilic ring opening of aziridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Toxicology and Safety of Aziridine and 2-(chloromethyl)oxirane

Introduction

Aziridine and 2-(chloromethyl)oxirane (commonly known as epichlorohydrin) are highly reactive cyclic compounds of significant industrial importance. Aziridine, a three-membered heterocycle containing one amine group, serves as a monomer and intermediate in the production of cationic polymers.[1] Epichlorohydrin is a key precursor in the manufacturing of epoxy resins, glycerol, plastics, and elastomers.[2] Their high reactivity, stemming from the strained ring structure, makes them valuable chemical building blocks but also underlies their significant toxicological profiles. Both are potent alkylating agents capable of interacting with biological macromolecules, leading to a range of adverse health effects.[3][4] This technical guide provides an in-depth summary of the available toxicology and safety data for these two compounds, tailored for researchers, scientists, and professionals in drug development.

Aziridine

Aziridine (ethyleneimine) is a colorless, volatile, and toxic liquid.[5] Its toxicity is fundamentally linked to its ability to act as an electrophile and alkylating agent, a property conferred by its strained three-membered ring.[4]

Toxicological Profile

-

Acute Toxicity: Aziridine is highly toxic via oral, dermal, and inhalation routes. The oral LD50 in rats is 14 mg/kg.[5] Acute inhalation exposure causes severe irritation and inflammation of the respiratory tract, with symptoms that may be delayed for several hours.[6] These symptoms include tearing, sore throat, bronchitis, and pulmonary edema.[6]

-

Skin and Eye Irritation: It is a severe blistering agent that can cause third-degree chemical burns on the skin.[6] Aziridine is also corrosive to eye tissue and can lead to permanent corneal damage.[6]

-

Genotoxicity and Mutagenicity: As a direct-acting alkylating agent, aziridine is mutagenic in a wide array of test systems, including bacterial assays like the Ames test and in cultured mammalian cells.[1][4][7] It readily reacts with DNA, forming adducts that are promutagenic.[4]

-

Carcinogenicity: Aziridine is considered a potential occupational carcinogen.[5] Studies in experimental animals have demonstrated its carcinogenicity; oral administration in mice led to increased incidence of liver and lung tumors, while subcutaneous injection in rats caused tumors at the injection site.[1]

-

Reproductive and Developmental Toxicity: Limited data suggests that at high, maternally toxic doses, aziridine can cause increased implantation loss and fetal malformations in rats.[8]

-

Target Organ Toxicity: The primary target organs include the kidneys, where it can cause histopathological changes and renal papillary necrosis.[8] Chronic exposure has also been reported to cause adverse effects on the blood.[6]

Quantitative Toxicological Data: Aziridine

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 14 mg/kg | [5] |

| LC50 | Rat | Inhalation | 15 ppm (0.03 mg/L) for 8 hours | [8] |

| LC50 | Guinea Pig | Inhalation | 25 ppm (0.04 mg/L) for 8 hours | [8] |

| LCLo | Guinea Pig | Inhalation | 25 ppm for 8 hours | [5] |

| TLV-TWA | N/A | Workplace Air | 0.88 mg/m³ | [1] |

Mechanism of Toxicity: DNA Alkylation

The toxicity of aziridine is driven by the high reactivity of its strained ring. Endogenous nucleophiles, such as the nitrogenous bases in DNA (primarily guanine), can attack one of the ring carbons. This nucleophilic attack leads to the irreversible opening of the aziridine ring and the formation of a stable covalent bond (a DNA adduct). This alkylation of DNA can disrupt normal cellular processes, leading to replication errors, mutations, and potentially initiating carcinogenesis.

Key Experimental Methodologies

Bacterial Reverse Mutation Assay (Ames Test) This assay is commonly used to assess the mutagenic potential of a chemical.

-

Strain Selection: Histidine-dependent strains of Salmonella typhimurium are selected. These strains cannot grow in a histidine-free medium unless a reverse mutation occurs.

-

Metabolic Activation: The test chemical is combined with the bacterial culture, both with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to detect metabolites that may be mutagenic.

-

Exposure and Plating: The mixture is plated onto a minimal agar medium that lacks histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Data Analysis: The number of revertant colonies (colonies that have mutated and can now synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to a negative control indicates a positive result for mutagenicity.[1][7]

2-(chloromethyl)oxirane (Epichlorohydrin)

Epichlorohydrin (ECH) is a colorless liquid with a chloroform-like odor.[2][9] It is a bifunctional organochlorine compound, containing both an epoxide ring and a chloromethyl group, making it a highly reactive alkylating agent.[3][9]

Toxicological Profile

-

Acute Toxicity: ECH is toxic if swallowed, inhaled, or in contact with skin.[10][11] Acute inhalation exposure in humans causes irritation of the eyes and respiratory tract.[12] High-level exposures can lead to severe outcomes including pulmonary edema and kidney damage.[12] Dermal contact can result in irritation and chemical burns.[12]

-

Skin Sensitization: ECH is a known skin sensitizer. Occupational exposure has been linked to the development of allergic contact dermatitis.

-

Genotoxicity and Mutagenicity: ECH is genotoxic in numerous in vitro and in vivo test systems, and it does not require metabolic activation to exert its effects.[11] It is a bifunctional alkylating agent with the potential to form DNA cross-links.[3]

-

Carcinogenicity: ECH is classified as a probable human carcinogen (IARC Group 2A) and is reasonably anticipated to be a human carcinogen (NTP).[9][13] In animal studies, it caused tumors at multiple sites, including the forestomach and nasal cavity in rats, and acted as a tumor initiator in mouse skin.[9]

-

Reproductive Toxicity: Studies in rats have shown that ECH exposure can adversely affect male fertility.[14]

-

Target Organ Toxicity: The primary target organs are the respiratory system (nasal passages, lungs) upon inhalation and the kidneys.[11][12] Chronic exposure can also lead to hematological effects, such as decreased hemoglobin and leukocyte counts.[12]

Quantitative Toxicological Data: 2-(chloromethyl)oxirane

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 90 - 260 mg/kg | [11][15] |

| LD50 | Rabbit | Dermal | 515 - 760 mg/kg | [11] |

| LCLo | Rat | Inhalation | 250 ppm for 4 hours | [16] |

| OSHA PEL (TWA) | N/A | Workplace Air | 5 ppm (19 mg/m³) | [16] |

| ACGIH TLV (TWA) | N/A | Workplace Air | 0.5 ppm | [17] |

| NIOSH IDLH | N/A | Workplace Air | 75 ppm | [16] |

Mechanism of Toxicity: DNA Cross-Linking

As a bifunctional agent, epichlorohydrin can react at two different sites. The primary mechanism for its genotoxicity is believed to be the formation of DNA interstrand cross-links. This process is thought to occur in two steps:

-

Monoadduct Formation: A nucleophilic site on a DNA base (e.g., N7 of guanine) attacks the epoxide ring, causing it to open. This forms a monoadduct, 7-(3-chloro-2-hydroxypropyl)guanine.[3]

-

Cross-Link Formation: The chlorine atom on the monoadduct is now a leaving group. A second nucleophilic site on an opposing DNA strand can attack this carbon, displacing the chloride and forming a stable covalent cross-link between the two DNA strands. This lesion is highly cytotoxic as it prevents DNA strand separation, thereby blocking replication and transcription.

References

- 1. Aziridine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Epichlorohydrin - Wikipedia [en.wikipedia.org]

- 3. DNA Interstrand Cross-Linking by Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aziridines - Wikipedia [en.wikipedia.org]

- 5. Aziridine - Wikipedia [en.wikipedia.org]

- 6. epa.gov [epa.gov]

- 7. Aziridine (151-56-4) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. Epichlorohydrin - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. Screening Assessment for the Challenge - Canada.ca [canada.ca]

- 14. Epichlorohydrin | C3H5ClO | CID 7835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Epichlorohydrin - Safety Data Sheet [chemicalbook.com]

- 16. Epichlorohydrin - IDLH | NIOSH | CDC [cdc.gov]

- 17. nj.gov [nj.gov]

Methodological & Application

Application Notes and Protocols for the Use of Aziridine and 2-(Chloromethyl)oxirane in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of polymers using aziridine and 2-(chloromethyl)oxirane, also known as epichlorohydrin. The protocols and data presented are intended to serve as a valuable resource for researchers in polymer chemistry, materials science, and drug development, aiding in the design and execution of experiments involving these versatile monomers.

Application of Aziridine in Polymer Synthesis

Aziridines are three-membered heterocyclic amines that serve as valuable precursors for the synthesis of polyamines.[1] The high ring strain of aziridines makes them susceptible to ring-opening polymerization, which can proceed through different mechanisms to yield polymers with distinct architectures and properties.[1][2] These polymers, particularly polyethyleneimine (PEI), have found numerous applications in fields such as drug and gene delivery, CO2 capture, and as antimicrobial coatings.[3][4][5]

Cationic Ring-Opening Polymerization (CROP) of Aziridine for Branched Polyethyleneimine (bPEI)

The acid-catalyzed cationic ring-opening polymerization of aziridine is a common method for producing highly branched polyethyleneimine (bPEI).[4][6] This process is typically initiated by acids, Lewis acids, or haloalkanes and results in a polymer with a high density of primary, secondary, and tertiary amines.[4][7] The branching is a consequence of the secondary amines in the growing polymer chain reacting with unreacted aziridine monomers.[8] While this method allows for the synthesis of high molecular weight polymers, it offers limited control over the polymer's molecular weight and dispersity.[1][8]

Experimental Protocol: Cationic Ring-Opening Polymerization of Aziridine

Materials:

-

Aziridine (Caution: highly toxic and flammable)

-

Hydrochloric acid (HCl) or other suitable acid catalyst

-

Anhydrous organic solvent (e.g., water, ethanol, or toluene)[7]

-

Nitrogen or Argon gas for inert atmosphere

-

Reaction vessel with a stirrer and temperature control

Procedure:

-

Reactor Setup: A clean, dry reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet is assembled.

-

Solvent and Monomer Addition: The desired amount of anhydrous solvent is added to the reactor. The system is then purged with an inert gas. A calculated amount of aziridine monomer is added to the solvent.

-

Initiation: The polymerization is initiated by the dropwise addition of the acid catalyst (e.g., a solution of HCl in the reaction solvent) to the stirred monomer solution at a controlled temperature, typically ranging from 90-110 °C.[7]

-

Polymerization: The reaction mixture is stirred at the set temperature for a specified period, allowing the polymerization to proceed. The progress of the reaction can be monitored by techniques such as NMR spectroscopy to follow the consumption of the monomer.

-

Termination and Purification: Upon completion, the reaction is terminated, for instance, by the addition of a base to neutralize the acid catalyst. The resulting polymer is then purified, which may involve precipitation in a non-solvent, followed by filtration and drying under vacuum.

Logical Relationship: CROP of Aziridine

Caption: Cationic Ring-Opening Polymerization of Aziridine.

Anionic Ring-Opening Polymerization (AROP) of Activated Aziridines for Linear Polyethyleneimine (lPEI)

To synthesize linear polyethyleneimine (lPEI) with better control over molecular weight and lower dispersity, the anionic ring-opening polymerization of N-activated aziridines is employed.[5][9] The nitrogen atom of the aziridine is typically activated with an electron-withdrawing group, such as a sulfonyl group (e.g., tosyl or mesyl), which facilitates nucleophilic attack and prevents branching.[2][10] The resulting poly(N-sulfonylaziridine) is then subjected to a deprotection step to yield the final linear PEI.[9] This method offers a pathway to well-defined linear polyamines, which are particularly important for applications in non-viral gene delivery where molecular weight can correlate with toxicity.[9]

Experimental Protocol: Anionic Ring-Opening Polymerization of N-Tosylaziridine

Materials:

-

N-Tosylaziridine (or other N-sulfonyl activated aziridine)

-

Anionic initiator (e.g., potassium N-benzyl-sulfonamide)[11]

-

Anhydrous, polar aprotic solvent (e.g., DMF, DMSO)[11]

-

Nitrogen or Argon gas for inert atmosphere

-

Schlenk line or glovebox for handling air-sensitive reagents

-

Reaction vessel with a stirrer

Procedure:

-

Monomer and Solvent Preparation: N-Tosylaziridine and the solvent are rigorously dried and degassed before use.

-

Reactor Setup: A Schlenk flask or a reactor inside a glovebox is used. The vessel is charged with the desired amount of anhydrous solvent.

-

Initiator Preparation and Addition: The anionic initiator is prepared in situ or added as a solution to the reactor.

-

Polymerization: The N-tosylaziridine monomer is added to the initiator solution at a controlled temperature (e.g., 50 °C).[11] The polymerization is allowed to proceed under an inert atmosphere. The living nature of the polymerization allows for the synthesis of block copolymers by sequential monomer addition.[5]

-

Termination: The living polymer chains are terminated by the addition of a proton source, such as methanol.

-

Deprotection (Desulfonylation): The resulting poly(N-tosylaziridine) is isolated and then subjected to a deprotection step to remove the tosyl groups and yield linear PEI. This can be achieved under mild conditions using reagents like dodecanethiol and diazabicycloundecene (DBU).[9]

-

Purification: The final linear PEI is purified by precipitation and washing to remove residual reagents and byproducts.

Experimental Workflow: AROP of Activated Aziridine

Caption: General workflow for the synthesis and characterization of linear PEI.

Quantitative Data on Aziridine Polymerization

| Polymerization Type | Monomer | Initiator | Solvent | Temperature (°C) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |

| CROP | Ethylenimine | Acid/Lewis Acid | Water/Organic | 90 - 110 | 10,000 - 20,000 | >1.5 | [7] |

| AROP | 2-methyl-N-mesylaziridine | BnNHMs/KHMDS | DMF | 50 | Targeted, e.g., ~5,000 | < 1.2 | [11][12] |

| AROP | 2-methyl-N-tosylaziridine | BnNHMs/KHMDS | DMF | 50 | Targeted, e.g., ~10,000 | < 1.2 | [11][12] |

| AROP | 1:1 MsAz and sBsAz | Anionic Initiator | - | - | Targeted | < 1.1 | [5] |

Application of 2-(Chloromethyl)oxirane (Epichlorohydrin) in Polymer Synthesis